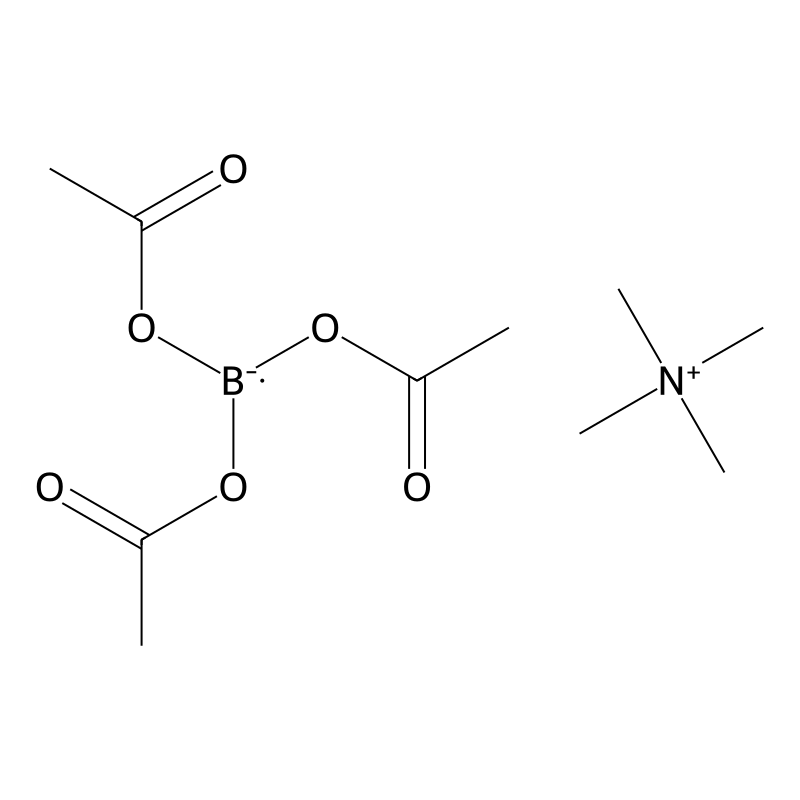Tetramethylammonium triacetoxyborohydride

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis:
- Reduction of carbonyl compounds: TMTA effectively reduces aldehydes, ketones, and esters to their corresponding alcohols. This makes it a valuable tool for synthesizing various organic compounds, including pharmaceuticals, natural products, and functional materials. Source: Journal of Organic Chemistry:
- Deoxygenation of epoxides: TMTA can selectively cleave the C-O bond in epoxides, converting them to alkenes. This reaction is crucial for synthesizing various organic molecules with desired functionalities. Source: The Journal of Organic Chemistry:
Polymer Chemistry:
- Controlled radical polymerization (CRP): TMTA plays a vital role in certain CRP techniques, such as atom transfer radical polymerization (ATRP). It acts as a reducing agent, controlling the polymerization process and generating well-defined polymers with specific properties. Source: Macromolecules:
Medicinal Chemistry:
- Selective reduction of functional groups: The ability of TMTA to selectively reduce specific functional groups makes it valuable in synthesizing various bioactive molecules and drug candidates. Source: Chemical Reviews
Material Science:
- Nanomaterial synthesis: TMTA can be used to reduce metal precursors, facilitating the synthesis of various nanomaterials with desired properties, such as nanoparticles, nanorods, and nanotubes. Source: Langmuir
Tetramethylammonium triacetoxyborohydride is a chemical compound with the molecular formula C₁₀H₂₂BNO₆ and a molecular weight of 263.1 g/mol. It is categorized as a reducing agent, primarily utilized in organic synthesis for the reduction of various functional groups, such as aldehydes and ketones. This compound is a white to off-white solid that exhibits solubility in water and common organic solvents, making it versatile for laboratory applications .
The primary function of tetramethylammonium triacetoxyborohydride is as a selective reducing agent. It participates in several notable reactions, including:
- Reduction of Carbonyl Compounds: It effectively reduces aldehydes and ketones to their corresponding alcohols.
- Formation of Boron Compounds: The compound can also facilitate the formation of organoboron species, which are valuable intermediates in organic synthesis.
The general reaction for the reduction of an aldehyde (RCHO) can be represented as follows:
Tetramethylammonium triacetoxyborohydride has been identified as a potent antagonist that binds to the active sites of hydrogen-bond forming enzymes. This property suggests potential applications in biochemical research, particularly in proteomics, where it may be used to study enzyme mechanisms and interactions .
The synthesis of tetramethylammonium triacetoxyborohydride typically involves the reaction of borane with acetic anhydride in the presence of tetramethylammonium hydroxide. The following steps outline a common synthesis route:
- Preparation of Borane: Borane can be generated from boron trioxide and sodium hydride.
- Reaction with Acetic Anhydride: The borane is then reacted with acetic anhydride to form the triacetoxyborohydride.
- Neutralization: Finally, tetramethylammonium hydroxide is added to neutralize the reaction mixture, yielding tetramethylammonium triacetoxyborohydride.
Tetramethylammonium triacetoxyborohydride is widely used in various fields, including:
- Organic Synthesis: As a selective reducing agent for converting carbonyl compounds into alcohols.
- Biochemical Research: In studies involving enzyme inhibition and protein modification.
- Material Science: As a precursor for synthesizing organoboron compounds used in electronic materials.
Research indicates that tetramethylammonium triacetoxyborohydride interacts with several biological molecules, influencing enzymatic activity. Its ability to bind to enzyme active sites suggests that it can modulate biochemical pathways, making it a candidate for further studies in drug development and enzyme kinetics .
Tetramethylammonium triacetoxyborohydride shares similarities with other organoboron compounds but exhibits unique properties due to its specific structure and functional groups. Below is a comparison with similar compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Sodium borohydride | NaBH₄ | Stronger reducing agent; less selective |
| Lithium triethylborohydride | LiEt₃BH | More reactive; used in different reactions |
| Trimethylamine borane | (CH₃)₃NBH₃ | Less sterically hindered; different reactivity pattern |
| Borane dimethyl sulfide | B(CH₃)₂S | Different functional groups; used in specific applications |
Tetramethylammonium triacetoxyborohydride stands out due to its selective reduction capabilities and its role as a biochemical tool, which are not characteristic of many other similar compounds.
GHS Hazard Statements
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








